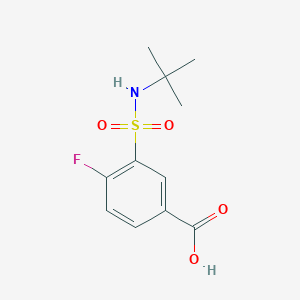

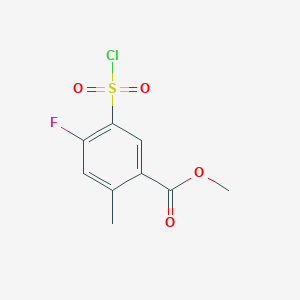

Acide 3-(tert-butylsulfamoyl)-4-fluorobenzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride

The paper discusses the synthesis and properties of a new fluorinating agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k), which exhibits high thermal stability and resistance to hydrolysis. This compound is highlighted for its potential in various fluorination reactions, including the conversion of carboxylic groups to CF(3) groups, which is relevant to the synthesis of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid. The study provides insights into the fluorination mechanism and the influence of substituents on the reactivity and stability of the compound .

Bismuth-based cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid

This paper presents a method for synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid using bismuth-based C-H bond activation and CO2 insertion chemistry. The process involves intermediates such as the oxyaryl dianion and the oxyarylcarboxy dianion. The study also explores the reactivity of the oxyarylcarboxy dianion, including its decarboxylation and reaction with trimethylsilyl chloride. Although the specific compound 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid is not directly mentioned, the methodology could be relevant for its synthesis, considering the structural similarities .

Synthesis Analysis

The synthesis of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid could potentially be achieved by applying the fluorination capabilities of Fluolead, as described in the first paper. The fluorination of carboxylic groups to CF(3) groups suggests that similar methodologies could be adapted to introduce a fluorine atom into the benzoic acid framework. Additionally, the bismuth-based cyclic synthesis approach from the second paper could offer a route for constructing the tert-butyl moiety on the benzoic acid scaffold .

Molecular Structure Analysis

While the papers do not directly analyze the molecular structure of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid, the described compounds share structural features that could inform the analysis of the target molecule. The presence of tert-butyl groups and the introduction of fluorine atoms are common themes, and the stability conferred by these substituents could be extrapolated to the compound of interest .

Chemical Reactions Analysis

The fluorination reactions detailed in the first paper are particularly relevant for understanding the chemical reactivity of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid. The high stereoselectivity and yield of the fluorination reactions suggest that the compound could exhibit similar reactivity patterns, especially in the presence of Fluolead .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid can be inferred from the properties of related compounds discussed in the papers. The high thermal stability and resistance to hydrolysis of Fluolead imply that the target compound may also exhibit stability, which is advantageous for its potential applications in drug discovery and other industrial uses . The bismuth-based synthesis approach also suggests that the compound could be synthesized under mild conditions, which is beneficial for practical laboratory synthesis .

Applications De Recherche Scientifique

Synthèse Asymétrique via les Sulfinimines

- Application: Les chercheurs utilisent le tert-butanesulfinamide pour synthétiser de manière asymétrique des N-hétérocycles. Ce processus implique la formation de sulfinimines, qui participent ensuite à des réactions de cyclisation pour produire des composés hétérocycliques chiraux .

Études RMN et Marquage Isotopique

- Application: Les scientifiques marquent spécifiquement les groupes méthyles δ1 Met (méthionine) et Ile (isoleucine) dans les protéines en utilisant de l’acide α-cétobutyrique [3,3–2H] 13C-méthyle et de la méthionine 13C-méthyle. Cette technique de marquage aide à la recherche structurale des protéines et des peptides .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.

Mode of Action

The mode of action of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid are likely related to carbon–carbon bond formation, as suggested by its potential role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in organic synthesis, and they involve the use of organoboron reagents .

Pharmacokinetics

It is known that the adme (absorption, distribution, metabolism, and excretion) properties of a compound can significantly impact its bioavailability .

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of molecules.

Action Environment

The action, efficacy, and stability of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

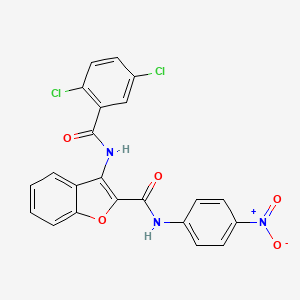

IUPAC Name |

3-(tert-butylsulfamoyl)-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIQFJGPVKZBKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507786.png)

![8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2507787.png)

![1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2507792.png)

![4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507797.png)

![N-(2-chloro-4-fluorobenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2507800.png)

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline](/img/structure/B2507805.png)